3-Bromo-2-ethoxy-4-methylpyridine

Description

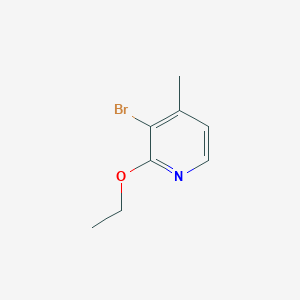

3-Bromo-2-ethoxy-4-methylpyridine is a brominated pyridine derivative featuring an ethoxy group at position 2, a bromine atom at position 3, and a methyl group at position 4. Pyridine derivatives with halogen and alkoxy substituents are widely used in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and electronic properties .

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-7(9)6(2)4-5-10-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEQVMXHSSBLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299818 | |

| Record name | 3-Bromo-2-ethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060812-96-5 | |

| Record name | 3-Bromo-2-ethoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060812-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-ethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-4-methylpyridine can be achieved through several methods. One common method involves the bromination of 2-ethoxy-4-methylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, resulting in compounds with various functional groups replacing the bromine atom.

Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds, depending on the coupling partner.

Scientific Research Applications

Chemistry: 3-Bromo-2-ethoxy-4-methylpyridine is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through substitution and coupling reactions .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-4-methylpyridine in chemical reactions involves the reactivity of the bromine atom and the ethoxy group. The bromine atom can undergo substitution reactions, while the ethoxy group can participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Electronic Effects

- Ethoxy vs. Methoxy Groups : Replacing the methoxy group in 3-Bromo-2-methoxy-4-methylpyridine with ethoxy (as in the target compound) increases steric bulk and lipophilicity. This substitution may enhance membrane permeability in biological systems or alter solubility in organic solvents .

- Bromine Reactivity : Bromine at position 3 in the target compound makes it a candidate for Suzuki-Miyaura couplings, similar to 2-Bromo-4-methylpyridine. However, the presence of ethoxy and methyl groups may moderate reactivity compared to simpler analogs .

Physicochemical Properties

- Molecular Weight : The target compound (216.08 g/mol) is heavier than 2-Bromo-4-methylpyridine (172.02 g/mol) due to the ethoxy group and additional methyl substituent.

- Lipophilicity : Ethoxy groups increase logP values compared to methoxy analogs, suggesting greater lipid solubility. For instance, this compound is expected to have a higher logP than its methoxy counterpart (202.05 g/mol) .

Biological Activity

3-Bromo-2-ethoxy-4-methylpyridine is a compound that has garnered interest in various biological contexts due to its potential therapeutic applications and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

The compound is hypothesized to interact with specific proteins or enzymes, modulating key biological pathways. Such interactions can lead to therapeutic effects by either inhibiting enzyme activity or blocking receptor functions, which ultimately alters physiological processes.

Biochemical Pathways

this compound may influence several biochemical pathways. For instance, it could inhibit a step in metabolic pathways, reducing the production of specific metabolites, or enhance signaling pathways that increase cellular responses.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its bioavailability and therapeutic potential. Key factors include:

- Absorption : The compound's solubility and stability affect how well it is absorbed into the bloodstream.

- Distribution : The distribution within tissues is mediated by transporters and binding proteins, influencing its localization and efficacy.

- Metabolism : The metabolic pathways it undergoes can alter its activity and duration of action.

- Excretion : The rate at which the compound is eliminated from the body is critical for determining dosing schedules.

Cellular Effects

This compound exhibits significant effects on cellular processes. It can influence:

- Cell Growth and Differentiation : The compound may alter gene expression related to cell growth and differentiation.

- Apoptosis : It has been shown to affect apoptotic pathways, potentially leading to programmed cell death under certain conditions.

Case Study 1: In Vitro Studies

In laboratory settings, this compound was tested on various cell lines. The results indicated that at lower concentrations, the compound promoted cell viability and proliferation, whereas higher concentrations resulted in cytotoxicity. This dose-dependent effect highlights the importance of careful dosage determination in therapeutic applications .

Case Study 2: Animal Models

Research involving animal models demonstrated that administration of this compound led to significant changes in metabolic profiles. Notably, the compound was found to modulate lipid metabolism, suggesting potential applications in metabolic disorders .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

| Aspect | Details |

|---|---|

| Mechanism of Action | Modulates enzyme activity; affects signaling pathways |

| Pharmacokinetics | Absorption affected by solubility; distribution via transporters |

| Cellular Effects | Influences growth, differentiation, and apoptosis |

| In Vitro Studies | Dose-dependent effects on cell viability |

| Animal Model Findings | Modulates lipid metabolism; potential for treating metabolic disorders |

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-ethoxy-4-methylpyridine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves bromination of a precursor pyridine derivative. For example, bromination of 2-ethoxy-4-methylpyridine using bromine (Br₂) in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures (30–50°C) can introduce the bromine atom at the 3-position. Reaction time and stoichiometry (e.g., 1:1 molar ratio of precursor to Br₂) are critical to avoid over-bromination. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What analytical techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethoxy group at C2, methyl at C4) and confirm bromine integration. Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 230.0) and isotopic patterns for bromine .

- IR Spectroscopy : Detects functional groups like C-O (ethoxy) at ~1100 cm⁻¹ and C-Br at ~560 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.